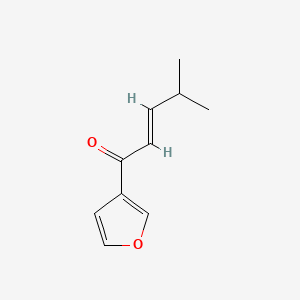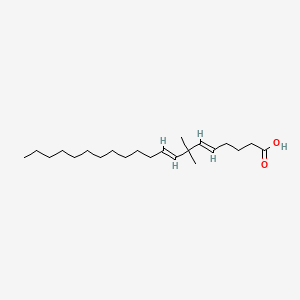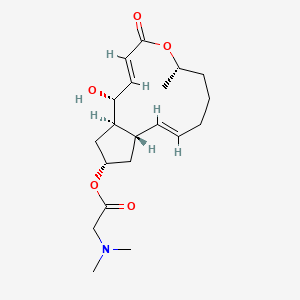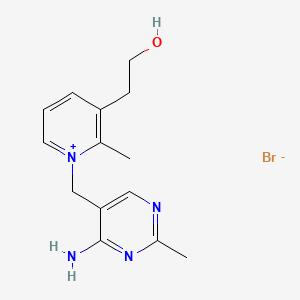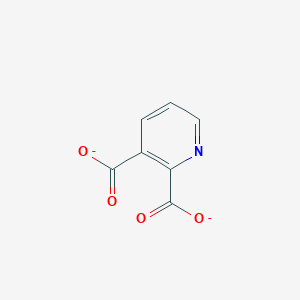
6-(3,3-Dimethylallyl)galangin
Descripción general
Descripción
6-(3,3-dimethylallyl)galangin is a trihydroxyflavone that is galangin substituted by a prenyl group at position 6. It is a 7-hydroxyflavonol and a trihydroxyflavone. It derives from a galangin.
Aplicaciones Científicas De Investigación
Anticancer Properties
- Apoptosis Induction in Hepatocellular Carcinoma : 6-(3,3-Dimethylallyl)galangin has been shown to induce apoptosis in hepatocellular carcinoma cells through a mitochondrial pathway, suggesting its potential as a chemotherapeutic drug (Zhang et al., 2010).
- Inhibition of Proliferation in β-Catenin Response Transcription-Positive Cancer Cells : It suppresses the proliferation of these cancer cells by promoting β-catenin degradation independently of the adenomatous polyposis coli/Axin/Glycogen Synthase Kinase-3β pathway (Gwak et al., 2011).
- Effects on Autophagy in HepG2 Cells : It induces autophagy in HepG2 cells through a p53-dependent pathway, offering insights into novel cancer treatment mechanisms (Wen et al., 2012).
Anti-Inflammatory and Antimicrobial Effects
- Suppression of Inflammatory Gene Expression : It significantly suppresses the production of pro-inflammatory markers in polyinosinic-polycytidylic acid-stimulated microglial cells, revealing potential neuroinflammatory treatment options (Choi et al., 2017).
- Antimicrobial Effects Against Staphylococcus aureus : Demonstrated by its ability to cause significant potassium loss from Staphylococcus aureus cells, indicating potential as a natural antimicrobial agent (Cushnie & Lamb, 2005).
Enzyme Inhibition and Metabolic Effects
- Inhibition of α-Glucosidase Activity : It effectively inhibits α-glucosidase, contributing to the treatment of type 2 diabetes (Zeng et al., 2019).
- Influence on Cytochrome P450 Enzymes : Long-term administration alters the activities of several cytochrome P450 enzymes, hinting at its potential to enhance oral drug bioavailability and chemoprevention (Ma et al., 2019).
Miscellaneous Applications
- Liver Targeting for Drug Delivery : Galangin loaded into liver-targeted polymeric micelles shows improved delivery to the liver, indicating potential for targeted drug delivery systems (Patil et al., 2019).
- Antioxidant Properties : Studies show it possesses significant antioxidant activity, which contributes to its anticancer and anti-inflammatory effects (Bacanlı et al., 2017).
Propiedades
IUPAC Name |
3,5,7-trihydroxy-6-(3-methylbut-2-enyl)-2-phenylchromen-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18O5/c1-11(2)8-9-13-14(21)10-15-16(17(13)22)18(23)19(24)20(25-15)12-6-4-3-5-7-12/h3-8,10,21-22,24H,9H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DLUFCWQGHRQRMG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=CCC1=C(C2=C(C=C1O)OC(=C(C2=O)O)C3=CC=CC=C3)O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18O5 | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.4 g/mol | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


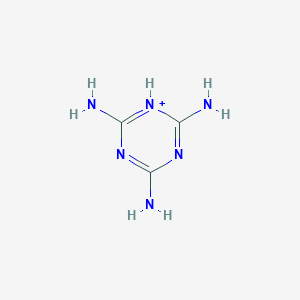
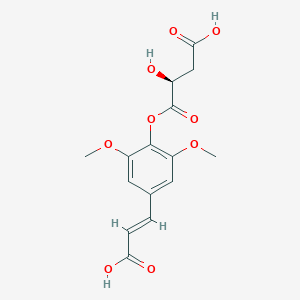
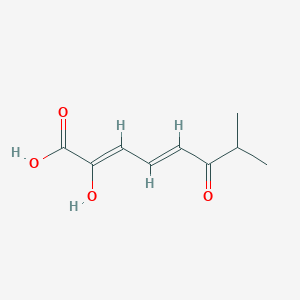

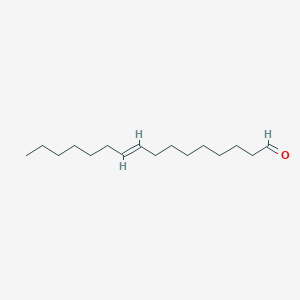
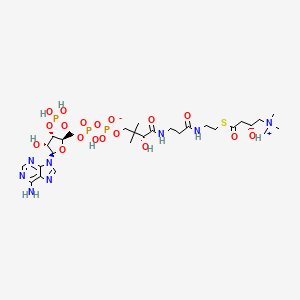

![(5Z)-5-[(3aR,4R,5R,6aS)-3,3-difluoro-5-hydroxy-4-[(E,3S)-3-hydroxyoct-1-enyl]-4,5,6,6a-tetrahydro-3aH-cyclopenta[d]furan-2-ylidene]pentanoic acid](/img/structure/B1240411.png)
